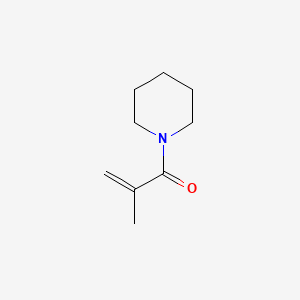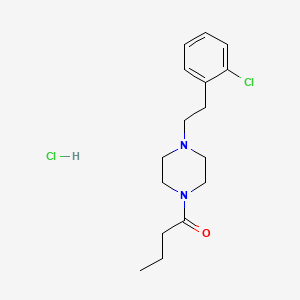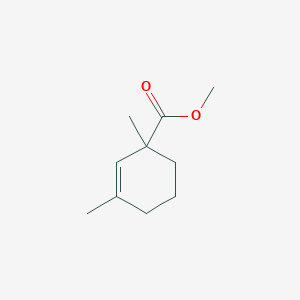
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring a carboxylate ester group and two methyl groups at the 1 and 3 positions of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under controlled conditions.
Major Products
Oxidation: Formation of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid or 1,3-dimethylcyclohex-2-enone.
Reduction: Formation of 1,3-dimethylcyclohex-2-ene-1-methanol.
Substitution: Formation of halogenated derivatives such as 1,3-dimethyl-2-chlorocyclohexene.
Scientific Research Applications
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. This unique structure makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
18386-56-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
RNSUQFJROJTEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)


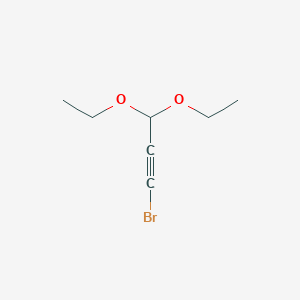
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
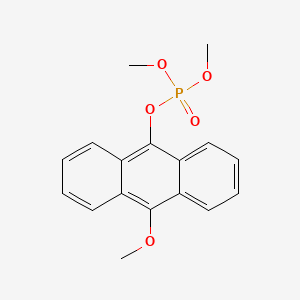
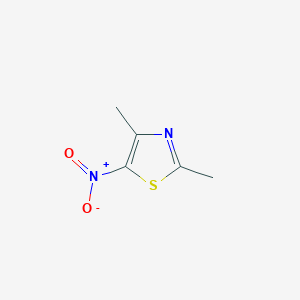
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

